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Compound of Interest

2-(5-Aminopyridin-2-YL)-2-
Compound Name:
methylpropanenitrile

Cat. No.: B581474

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation
of the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9).
Due to the limited availability of published experimental data for this specific molecule, this
document presents predicted spectroscopic data based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are
provided to guide researchers in the characterization of this and similar novel compounds. The
guide adheres to best practices for data presentation and includes mandatory visualizations to
illustrate key concepts and workflows.

Introduction

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a heterocyclic compound featuring a
substituted pyridine ring.[1] Its structure, containing an amino group, a nitrile group, and a
quaternary carbon, suggests potential applications in medicinal chemistry and materials
science as a versatile building block.[1] Accurate structural confirmation is the cornerstone of
any chemical research and development program, ensuring the identity and purity of a
synthesized compound. This guide outlines the analytical workflow for the complete structural
elucidation of this molecule.
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Molecular Structure and Properties

o |[UPAC Name: 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile
e CAS Number: 1226776-95-9

e Molecular Formula: CoH11Ns3

e Molecular Weight: 161.21 g/mol

Caption: 2D Structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(5-Aminopyridin-2-
YL)-2-methylpropanenitrile. These predictions are derived from established chemical shift
correlations and fragmentation patterns for analogous structures.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCIs)

Predicted
Proton Label Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
H-a 8.2-84 Doublet (d) 1H Pyridine H6
Doublet of o
H-b 73-75 1H Pyridine H4
Doublets (dd)
H-c 6.8-7.0 Doublet (d) 1H Pyridine H3
Broad Singlet (br
H-d 3.8-4.2 2H -NH:z
s)
H-e 1.7-19 Singlet (s) 6H 2 x-CHs

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts (100 MHz, CDCIs)
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Predicted Chemical Shift

Carbon Label Assignment
(6, ppm)
C-1 158 - 162 Pyridine C2
C-2 145 - 149 Pyridine C5
C-3 135-139 Pyridine C6
C-4 122 - 126 Nitrile (-C=N)
C-5 120 - 124 Pyridine C4
C-6 118 -122 Pyridine C3
C-7 38-42 Quaternary Carbon
C-8 25-29 2 x -CHs

Predicted FT-IR Data

Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm—?)

Intensity

Functional Group

Vibration
3450 - 3300 Medium, Doublet N-H Stretch (Amine)
3100 - 3000 Weak Aromatic C-H Stretch
2980 - 2940 Medium Aliphatic C-H Stretch
2250 - 2230 Medium-Sharp C=N Stretch (Nitrile)
C=C/C=N Stretch (Pyridine
1620 - 1580 Strong ]
Ring)
1500 - 1400 Medium C-H Bending (Aliphatic)
C-H Out-of-Plane Bending
850 - 800 Strong

(Aromatic)

Predicted Mass Spectrometry Data
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Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

Predicted Relative

m/z . Assighment
Intensity

161 High [M]*" (Molecular lon)

146 Medium [M - CHs]*

134 Low [M - HCNJ*

119 Medium [M - C(CHs)2]*

CsHsNz2]* (Aminopyridine
93 High [CsHsNa]™ (Aminopy
fragment)

Experimental Protocols

The following sections detail generalized protocols for the structural characterization of a small
organic molecule like 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
e Instrumentation: 400 MHz (or higher) NMR Spectrometer.
e Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve
it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCls).

o Transfer: Filter the solution into a clean 5 mm NMR tube.
o Acquisition:
= Tune and shim the spectrometer for the specific sample.

» Acquire a *H NMR spectrum using a standard pulse sequence.
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» Acquire a BC{*H} NMR spectrum (proton-decoupled).

= (Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous
assignments.

o Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard (e.g., TMS at O ppm). Integrate the *H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
e Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
e Protocol:

o Background Scan: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric H20 and COa.

o Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the
ATR crystal.

o Pressure Application: Apply consistent pressure using the instrument's pressure arm to
ensure good contact between the sample and the crystal.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

o Data Analysis: Identify the characteristic absorption frequencies and compare them to
correlation tables to assign functional groups.

Mass Spectrometry (MS)

» Objective: To determine the molecular weight and fragmentation pattern.
e Instrumentation: Mass Spectrometer with an Electron lonization (EI) source.

e Protocol:
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o Sample Introduction: Introduce a small amount of the sample into the ion source, either via
a direct insertion probe or by injection of a dilute solution.

o lonization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to
generate a molecular ion (M*") and various fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the abundance of each ion.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to deduce structural fragments.

Visualization of Workflows and Pathways

General Experimental Workflow for Structural
Elucidation
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Compound Synthesis & Purification

Synthesis of Target Compound

:

Purification (e.g., Chromatography, Recrystallization)

FT-IR (Functional Groups) Mass Spec (Molecular Weight & Formula) NMR (tH, 13C, 2D) (Connectivity)

\fructu re io nflrmatIO/

Integrate All Data

'

Confirm Structure

Click to download full resolution via product page

Caption: Workflow for compound structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway
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-*CHs \ - *C(CN)(CHs3)2

[M - CH3s]* [CsHsNz]*
m/z = 146 m/z = 93
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Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural elucidation of a novel compound such as 2-(5-Aminopyridin-2-YL)-2-
methylpropanenitrile is a systematic process that relies on the synergistic application of
multiple spectroscopic techniques. While experimental data for this specific molecule is not
widely published, this guide provides a robust framework based on predicted data and
established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass
spectrometry, researchers can confidently determine the structure of this and other related
compounds, paving the way for further investigation into their chemical properties and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpropanenitrile-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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